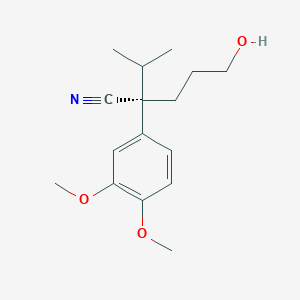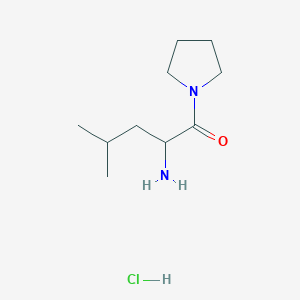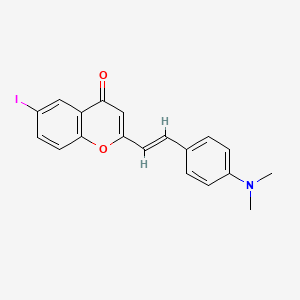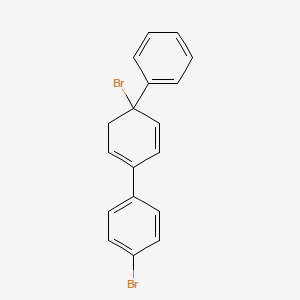
4,4'-Dibromo-p-terphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibromo-p-terphenyl is an organic compound with the molecular formula C18H12Br2. It is a derivative of p-terphenyl, where two bromine atoms are substituted at the 4 and 4’ positions of the terphenyl structure. This compound is known for its applications in the synthesis of various organic materials, including liquid crystals and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-p-terphenyl typically involves the bromination of p-terphenyl. One common method includes the reaction of p-terphenyl with liquid bromine in the presence of an organic solvent such as acetonitrile. The reaction is carried out at room temperature for about 48 hours, followed by purification steps involving filtration and recrystallization .
Industrial Production Methods: In industrial settings, the production of 4,4’-Dibromo-p-terphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dibromo-p-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Ullmann coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ullmann Coupling: Catalysts such as copper or palladium are used in the presence of ligands to facilitate the coupling reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted terphenyl derivatives can be obtained.
Coupling Products: Larger polyaromatic hydrocarbons are formed through coupling reactions.
Scientific Research Applications
4,4’-Dibromo-p-terphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is a key intermediate in the production of liquid crystals and OLED materials, which are essential components in modern display technologies
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-p-terphenyl involves its interaction with various molecular targets. In coupling reactions, the bromine atoms are activated by catalysts, facilitating the formation of carbon-carbon bonds. This process involves the generation of reactive intermediates that undergo further transformations to yield the final products .
Comparison with Similar Compounds
4,4’-Dibromobiphenyl: Similar in structure but with only two aromatic rings.
1,3,5-Tris(4-bromophenyl)benzene: Contains three brominated phenyl groups attached to a central benzene ring.
Uniqueness: 4,4’-Dibromo-p-terphenyl is unique due to its three-ring structure, which provides greater rigidity and stability compared to biphenyl derivatives. This makes it particularly useful in the synthesis of materials that require high thermal and chemical stability .
Properties
Molecular Formula |
C18H14Br2 |
|---|---|
Molecular Weight |
390.1 g/mol |
IUPAC Name |
1-bromo-4-(4-bromo-4-phenylcyclohexa-1,5-dien-1-yl)benzene |
InChI |
InChI=1S/C18H14Br2/c19-17-8-6-14(7-9-17)15-10-12-18(20,13-11-15)16-4-2-1-3-5-16/h1-12H,13H2 |
InChI Key |
RYHHUPOBLAATEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(C2=CC=CC=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


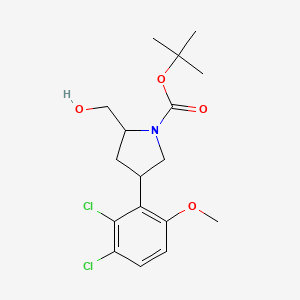
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
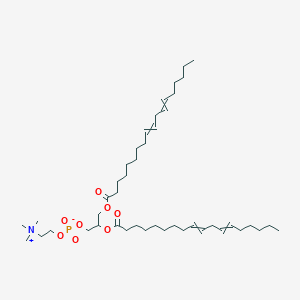
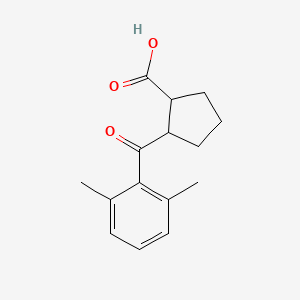
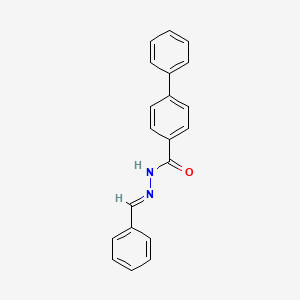
![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
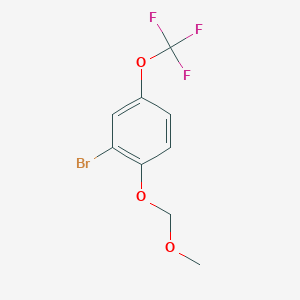
![3-{[3-(2-Cyanopropan-2-Yl)benzoyl]amino}-2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)benzamide](/img/structure/B14801543.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14801544.png)
